molecular formula C6H16NO2S2+ B1595272 Trimethyl-(2-methylsulfonylsulfanylethyl)azanium bromide CAS No. 210167-37-6

Trimethyl-(2-methylsulfonylsulfanylethyl)azanium bromide

Cat. No. B1595272
M. Wt: 198.3 g/mol
InChI Key: VRGHSYHERKHVHD-UHFFFAOYSA-N
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Description

Trimethyl-(2-methylsulfonylsulfanylethyl)azanium bromide (TMSSEB) is an organosulfur compound that is used in a variety of scientific research applications. It is an important reagent in organic synthesis, and has been found to be effective for a variety of biochemical and physiological processes. Additionally, this paper will provide a list of potential future directions for its use.

Scientific Research Applications

Organic Synthesis and Catalysis

  • The utility of trimethylsilyl-based compounds in organic synthesis has been demonstrated through their role in regioselective reactions, such as the sulfamidation of trimethyl(vinyl)silane, leading to products like 2-trimethylsilyl-N-sulfonyl aziridines with high yield and regioselectivity under mild conditions (Astakhova et al., 2019). Similarly, S-mesitylsulfinimines have been used for the stereoselective synthesis of chiral amines and aziridines, showcasing the synthetic utility of sulfonyl and sulfanyl groups in accessing diverse chemical structures with excellent yields and stereoselectivities (Roe et al., 2011).

Analytical Chemistry and Detection

  • In the context of detecting sulfonylurea herbicide residues, core-shell magnetic molecularly imprinted polymers have been developed, utilizing vinyl-modified Fe3O4@SiO2 nanoparticles. These polymers exhibit high affinity, recognition specificity, and efficient adsorption performance, demonstrating the potential for selective separation and enrichment of sulfonylurea herbicide residues (Miao et al., 2015).

Materials Science

  • Azepanium ionic liquids have been synthesized from azepane, showing potential for use as green electrolytes due to their room temperature liquid state, which could mitigate disposal issues associated with diamine production byproducts (Belhocine et al., 2011). Additionally, mixtures of azepanium-based ionic liquids and propylene carbonate have been studied as high voltage electrolytes for supercapacitors, demonstrating operative voltages as high as 3.5 V while retaining low viscosities and high conductivities, suitable for electrochemical double layer capacitors (EDLCs) (Pohlmann et al., 2015).

properties

IUPAC Name

trimethyl(2-methylsulfonylsulfanylethyl)azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16NO2S2/c1-7(2,3)5-6-10-11(4,8)9/h5-6H2,1-4H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRGHSYHERKHVHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCSS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16NO2S2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80276044
Record name Ethanaminium, N,N,N-trimethyl-2-[(methylsulfonyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80276044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethyl-(2-methylsulfonylsulfanylethyl)azanium bromide

CAS RN

210167-37-6
Record name Ethanaminium, N,N,N-trimethyl-2-[(methylsulfonyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80276044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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